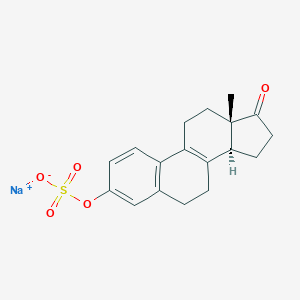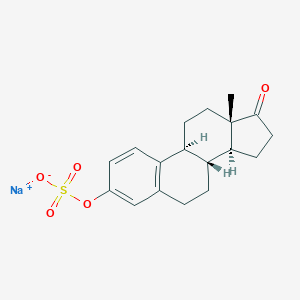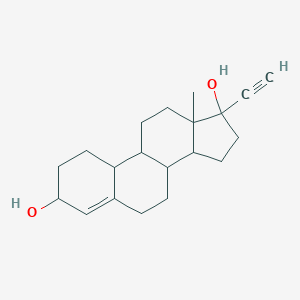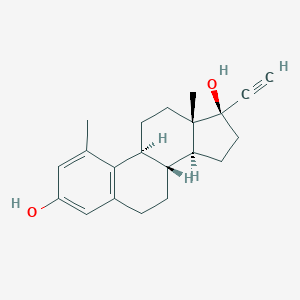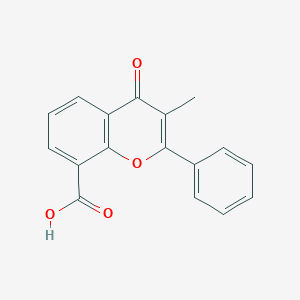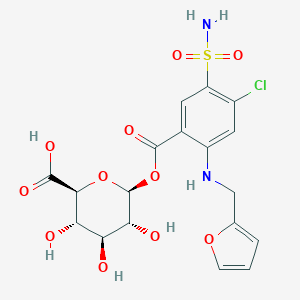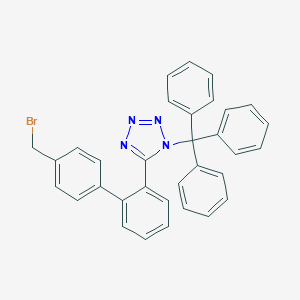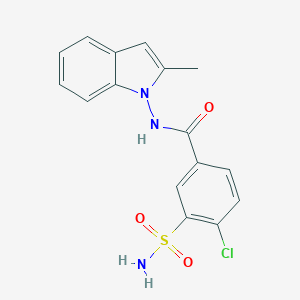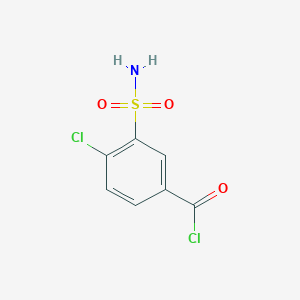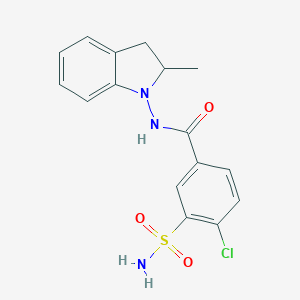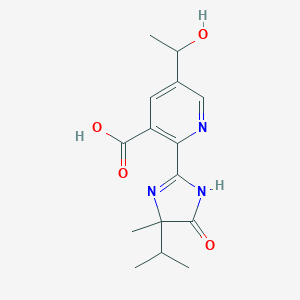
5-(1-hydroxyethyl)-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic Acid
Descripción general
Descripción
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial community.
Synthesis Analysis
This involves detailing the methods and steps used to synthesize the compound. It often includes the starting materials, reagents, and conditions necessary for the synthesis.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure.Chemical Reactions Analysis
This involves detailing the reactions the compound can undergo, including its reactivity and the conditions necessary for these reactions.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties such as melting point, boiling point, solubility, and chemical properties like acidity or basicity, reactivity, etc.Aplicaciones Científicas De Investigación
1. Gas Chromatographic Methods for Herbicide Analysis
Research by Anisuzzaman et al. (2000) involves the synthesis of dimethyl derivatives of imidazolinone herbicides. These derivatives, including compounds similar to the specified chemical, were used to develop efficient gas chromatographic methods for the analysis of imidazolinone herbicides in water, soybeans, and soil (Anisuzzaman, Amin, Ogg, Hoq, Kanithi, & Jenkins, 2000).
2. Angiotensin II Receptor Antagonists
Yanagisawa et al. (1996) synthesized a series of imidazole-5-carboxylic acids with various substituents, including structures related to the specified chemical. These compounds were evaluated for their antagonistic activities to the angiotensin II receptor, indicating potential applications in hypertension and cardiovascular diseases (Yanagisawa, Amemiya, Kanazaki, Shimoji, Fujimoto, Kitahara, Sada, Mizuno, Ikeda, Miyamoto, Furukawa, & Koike, 1996).
3. Labeling of Bioactive Molecules
Mundwiler et al. (2004) discussed a mixed ligand concept based on [99(m)Tc(OH2)3(CO)3]+ for labeling bioactive molecules. The study involved compounds including 1H-imidazole-4-carboxylic acid derivatives, relevant to the chemical . This approach allows for the tagging of molecules containing monodentate or bidentate donor sites, which is significant in imaging and diagnostic applications (Mundwiler, Kündig, Ortner, & Alberto, 2004).
4. Antioxidant and Antimicrobial Properties
Bassyouni et al. (2012) synthesized a series of compounds including benzo[d]imidazole derivatives, which show relevance to the chemical . These compounds were evaluated for their antioxidant and antimicrobial activities, indicating potential applications in the development of new therapeutic agents (Bassyouni, Tawfik, Hamed, Soltan, Elhefnawi, El-Rashedy, Moharam, & Rehim, 2012).
5. Synthesis of Highly Functionalised Isoxazoles
Ruano et al. (2005) reported the synthesis of highly functionalized isoxazoles, which includes the creation of scaffolds for the synthesis of pyridin-3-ylisoxazoles. The relevance to the specified chemical lies in the use of similar chemical frameworks, indicating its potential in the synthesis of complex organic structures (Ruano, Fajardo, & Martín, 2005).
6. Synthesis of Vitamin B6 Derivatives
Tomita et al. (1966) described the synthesis of 3-hydroxy-4-hydroxymethyl-2-methyl-5-pyridineacetic and related compounds. The research includes chemical structures related to the specified compound and discusses their potential in the synthesis of vitamin B6 derivatives (Tomita, Brooks, & Metzler, 1966).
Safety And Hazards
This involves detailing the safety measures that need to be taken while handling the compound, its toxicity, environmental impact, and disposal methods.
Direcciones Futuras
This involves discussing potential future research directions, applications, or improvements to the compound or its synthesis method.
Propiedades
IUPAC Name |
5-(1-hydroxyethyl)-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c1-7(2)15(4)14(22)17-12(18-15)11-10(13(20)21)5-9(6-16-11)8(3)19/h5-8,19H,1-4H3,(H,20,21)(H,17,18,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVEDPQWFIBWXND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(C(=O)NC(=N1)C2=C(C=C(C=N2)C(C)O)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90869840 | |
| Record name | 5-(1-Hydroxyethyl)-2-[4-methyl-5-oxo-4-(propan-2-yl)-4,5-dihydro-1H-imidazol-2-yl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90869840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-hydroxyethyl)-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic Acid | |
CAS RN |
134887-87-9 | |
| Record name | alpha-(Hydroxyethyl)imazethapyr | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134887879 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(1-Hydroxyethyl)-2-[4-methyl-5-oxo-4-(propan-2-yl)-4,5-dihydro-1H-imidazol-2-yl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90869840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



